4-Formylphenyl 2-fluorobenzoate
Overview
Description
4-Formylphenyl 2-fluorobenzoate is a chemical compound with the molecular formula C14H9FO3 . It has a molecular weight of 244.22 g/mol . The IUPAC name for this compound is (4-formylphenyl) 2-fluorobenzoate .
Molecular Structure Analysis
The InChI string for 4-Formylphenyl 2-fluorobenzoate is InChI=1S/C14H9FO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H . Its canonical SMILES string is C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)F .Physical And Chemical Properties Analysis
4-Formylphenyl 2-fluorobenzoate has a molecular weight of 244.22 g/mol . It has a XLogP3 of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 244.05357231 g/mol . The topological polar surface area is 43.4 Ų . It has a heavy atom count of 18 .Scientific Research Applications
- Notably, Streptomyces cattleya fluorinase catalyzes the C–F bond-forming reaction, converting inorganic NaF into fluorinated compounds .
- Additionally, enzymes like 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase play roles in defluorination .
- Dihydrocholesteryl 4-fluorobenzoate (4-F-BDC) exhibits ferroelectricity in both solid and cholesteric liquid crystal phases .
Enzymatic Defluorination
Ferroelectric Materials
Coordination Chemistry
Mechanism of Action
Target of Action
Similar fluorinated compounds are known to interact with various enzymes involved in defluorination reactions .
Mode of Action
It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorobenzoate dehalogenase is known to catalyze the defluorination of 4-fluorobenzoate .
Biochemical Pathways
Similar fluorinated compounds are known to be involved in defluorination reactions . For example, 4-fluorobenzoate is degraded by Pseudomonas sp. in pathways similar to 3-fluorobenzoate .
Pharmacokinetics
The strength of the carbon-fluorine bond generally confers stability to fluorinated compounds, which could impact their bioavailability .
Result of Action
The defluorination of similar fluorinated compounds can lead to the production of other compounds, such as 4-hydroxybenzoate .
Action Environment
It’s known that the environmental persistence of fluorinated compounds can be a concern due to their potential bioaccumulation .
properties
IUPAC Name |
(4-formylphenyl) 2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYDUKQWCQKHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355515 | |
Record name | 4-formylphenyl 2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
443676-59-3 | |
Record name | 4-formylphenyl 2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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